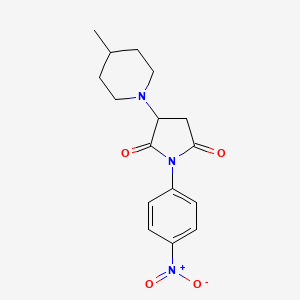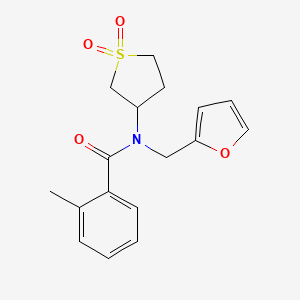![molecular formula C13H12BrN3O3 B4394409 N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide](/img/structure/B4394409.png)
N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide
Descripción general
Descripción
N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide, also known as BFA-1, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the Golgi apparatus, which is responsible for protein modification and transport within cells. BFA-1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide acts by inhibiting the activity of the ADP-ribosylation factor (ARF) protein, which is required for the formation of COPI-coated vesicles that transport proteins from the Golgi to the endoplasmic reticulum (ER). By inhibiting ARF, N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide disrupts the Golgi structure and prevents the formation of new COPI-coated vesicles, leading to the accumulation of proteins in the Golgi. This disruption of protein transport has been shown to have a variety of effects on cell physiology and signaling.
Biochemical and Physiological Effects:
N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein secretion, the induction of ER stress, and the activation of cell death pathways. It has also been shown to affect the trafficking of membrane proteins, such as the transferrin receptor and the epidermal growth factor receptor. In addition, N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide has been shown to affect the localization and activity of signaling molecules such as Ras and Rho GTPases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide in lab experiments is its high potency and specificity for the Golgi apparatus. This allows researchers to selectively disrupt Golgi function without affecting other cellular organelles. However, N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide can also have off-target effects, such as the inhibition of other ARF-dependent processes. In addition, the use of N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide can be limited by its toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are many potential future directions for research on N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide and its effects on cell physiology and signaling. One area of interest is the development of new derivatives of N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide with improved potency and specificity. Another area of research is the identification of new drug targets that can be exploited for the treatment of diseases such as cancer and viral infections. Finally, the use of N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide in combination with other drugs or therapies may lead to new insights into the mechanisms of disease and new treatment strategies.
Aplicaciones Científicas De Investigación
N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide has been widely used in scientific research as a tool to study the Golgi apparatus and its role in protein transport and modification. It has been used to investigate the mechanisms of intracellular transport, vesicle trafficking, and protein secretion. N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide has also been used to study the effects of Golgi disruption on cell signaling pathways and to identify new drug targets for the treatment of diseases such as cancer and viral infections.
Propiedades
IUPAC Name |
N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(19)17-8-7-16-12(18)9-3-5-15-6-4-9/h1-6H,7-8H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOXOZNCMBEQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-benzyl-11-cyclopentyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4394349.png)
![7-butyl-1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394370.png)

![2-{methyl[5-(trifluoromethyl)-2-pyridinyl]amino}ethanol](/img/structure/B4394389.png)

![N-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394402.png)
![methyl 5-methyl-4-oxo-3-(3-phenoxypropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4394406.png)
![1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4394416.png)
![3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4394421.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4394429.png)
![11-cyclopentyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4394439.png)
![2-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4394446.png)